molecular formula C25H35FN3O2+ B1265361 4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium

4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium

Cat. No.: B1265361
M. Wt: 428.6 g/mol
InChI Key: RKEWSXXUOLRFBX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pimavanserin(1+) is a piperidinium ion obtained by protonation of the piperidine nitrogen of pimavanserin. It is a conjugate acid of a pimavanserin.

Scientific Research Applications

  • Synthesis and Cytotoxicity on HeLa Cells :

    • A series of compounds, including those with structural similarities to the specified compound, were synthesized and tested for cytotoxicity against human cervical carcinoma (HeLa) cell line. These compounds showed potential as lead molecules for anticancer drug synthesis (Parthiban et al., 2011).
  • Pharmacological Profile of ACP-103 :

    • A compound structurally related to the specified chemical was studied for its pharmacological properties, particularly as a 5-HT2A receptor inverse agonist. This research provides insights into the potential application of similar compounds in antipsychotic therapy (Vanover et al., 2006).
  • X-Ray Diffraction Study for Absolute Configuration :

    • X-ray diffraction was used to determine the absolute configuration of related compounds, important for understanding the geometries and configurations in the synthesis of pharmacologically active substances (Peeters, Blaton, & Ranter, 1994).
  • Synthesis of Oligoribonucleotides for RNA Biochemistry :

    • Base protected oligoribonucleotides with selected 2'-O-methylation were synthesized using a compound similar to the specified one. This is significant for RNA biochemistry studies (Beijer et al., 1990).
  • Synthesis of Potential Anticancer Drugs :

    • A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share some structural features with the specified compound, showed promise in anticancer therapy (Schroeder et al., 2009).
  • Synthesis of Radiolabeled Compounds for Metabolism Studies :

    • Carbon-14 labeled versions of compounds with structural similarity were synthesized for use in studies on metabolism, residue, and environmental behavior (Yang et al., 2018).

Properties

Molecular Formula

C25H35FN3O2+

Molecular Weight

428.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-1-ium-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea

InChI

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)/p+1

InChI Key

RKEWSXXUOLRFBX-UHFFFAOYSA-O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CC[NH+](CC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium
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4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium
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4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium
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4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium
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4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium
Reactant of Route 6
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4-{[(4-Fluorophenyl)methyl]({[4-(2-methylpropoxy)phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium

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